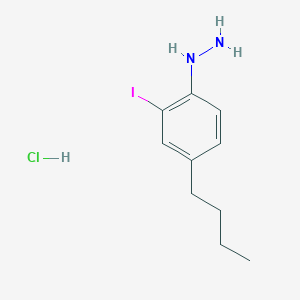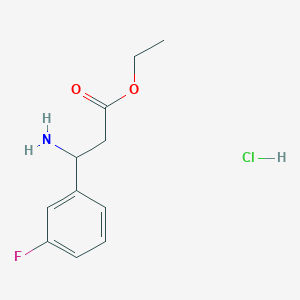
N1,N1-二甲基-1-(间甲苯基)乙烷-1,2-二胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1,N1-Dimethyl-1-(m-tolyl)ethane-1,2-diamine: is an organic compound with the molecular formula C11H18N2. It belongs to the class of amines and is characterized by the presence of a dimethylamino group attached to an ethane backbone, with a methyl-substituted phenyl group (m-tolyl) attached to the ethane chain. This compound is used in various chemical reactions and has applications in scientific research.
科学研究应用
N1,N1-Dimethyl-1-(m-tolyl)ethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a ligand in biochemical assays.
Industry: N1,N1-Dimethyl-1-(m-tolyl)ethane-1,2-diamine is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
准备方法
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for preparing N1,N1-Dimethyl-1-(m-tolyl)ethane-1,2-diamine involves the reductive amination of m-tolualdehyde with N,N-dimethylethylenediamine. The reaction is typically carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Nucleophilic Substitution: Another method involves the nucleophilic substitution of m-tolyl chloride with N,N-dimethylethylenediamine in the presence of a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods: Industrial production of N1,N1-Dimethyl-1-(m-tolyl)ethane-1,2-diamine typically involves large-scale reductive amination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions:
Oxidation: N1,N1-Dimethyl-1-(m-tolyl)ethane-1,2-diamine can undergo oxidation reactions to form corresponding imines or amides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced to form secondary amines or primary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: N1,N1-Dimethyl-1-(m-tolyl)ethane-1,2-diamine can participate in nucleophilic substitution reactions with various electrophiles, leading to the formation of substituted amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products:
Oxidation: Imines, amides.
Reduction: Secondary amines, primary amines.
Substitution: Substituted amines.
作用机制
The mechanism of action of N1,N1-Dimethyl-1-(m-tolyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. The pathways involved in its mechanism of action include binding to active sites, altering enzyme conformation, and modulating signal transduction pathways.
相似化合物的比较
N,N-Dimethylethylenediamine: Similar in structure but lacks the m-tolyl group.
N1,N2-Dimethyl-1,2-ethanediamine: Similar but with different substitution patterns on the ethane backbone.
N,N,N’,N’-Tetramethylethylenediamine: Contains additional methyl groups on the nitrogen atoms.
Uniqueness: N1,N1-Dimethyl-1-(m-tolyl)ethane-1,2-diamine is unique due to the presence of the m-tolyl group, which imparts specific chemical properties and reactivity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry.
属性
IUPAC Name |
N,N-dimethyl-1-(3-methylphenyl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-9-5-4-6-10(7-9)11(8-12)13(2)3/h4-7,11H,8,12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKDGNJWVKPLJCV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(CN)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40586459 |
Source


|
| Record name | N~1~,N~1~-Dimethyl-1-(3-methylphenyl)ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40586459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
928000-34-4 |
Source


|
| Record name | N~1~,N~1~-Dimethyl-1-(3-methylphenyl)ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40586459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[1-(Thiophen-2-yl)cyclopentyl]methanamine](/img/structure/B1284350.png)








